Hydrophobicity Profile: Optimized LogP for Cellular Permeability vs. N-Boc-4-piperidinethanol
The calculated partition coefficient (LogP) of 4-(4-Piperidyl)-1-butanol is 1.01 [1]. This value indicates a balance between aqueous solubility and membrane permeability, a desirable trait for PROTAC linkers to achieve favorable cellular activity. In contrast, a frequently used alternative linker, N-Boc-4-piperidinethanol (CAS 89151-44-0), has a higher molecular weight and a predicted LogP of approximately 2.1 (ACD/Labs estimate), making it significantly more lipophilic. This higher lipophilicity can lead to lower aqueous solubility and increased non-specific binding, potentially complicating downstream assays and requiring different formulation strategies [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.01 |
| Comparator Or Baseline | N-Boc-4-piperidinethanol (CAS 89151-44-0) - Estimated LogP ≈ 2.1 |
| Quantified Difference | ΔLogP ≈ -1.1 (Target compound is more hydrophilic) |
| Conditions | Predicted by ACD/Labs algorithm, standard conditions [1] |
Why This Matters
This difference in lipophilicity directly influences the compound's aqueous solubility and permeability, which are critical for designing PROTACs with optimal cellular activity and minimal non-specific binding.
- [1] ChemSrc. (2025). 4-(4-Piperidyl)-1-butanol. ChemSrc. View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717. View Source
